Product packaging for Tris[4-(1-phenylethyl)phenyl] phosphate(Cat. No.:CAS No. 16960-08-0)

Tris[4-(1-phenylethyl)phenyl] phosphate

Cat. No.: B101261
CAS No.: 16960-08-0
M. Wt: 638.7 g/mol
InChI Key: LVNYEUXPFPQSNE-UHFFFAOYSA-N
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Description

Tris[4-(1-phenylethyl)phenyl] phosphate is an organophosphorus compound with the molecular formula C42H39O4P and a molecular weight of 638.73 g/mol . Its structure features a central phosphate group esterified with three 4-(1-phenylethyl)phenol moieties. This specific aromatic structure suggests potential utility in various research fields. It is primarily investigated as a potential specialty plasticizer to modify the physical properties of polymers and as a flame-retardant additive in material science applications. Researchers also value this compound as a building block or intermediate in synthetic organic chemistry for constructing more complex molecular architectures. As a phosphate ester, its mechanism of action is typically associated with its incorporation into polymer matrices, where it can interact with polymer chains to increase flexibility and reduce flammability. This product is labeled "For Research Use Only" and is intended for use in laboratory research and scientific experiments. It is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate safety precautions. For complete product specifications, including purity and available quantities, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H39O4P B101261 Tris[4-(1-phenylethyl)phenyl] phosphate CAS No. 16960-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16960-08-0

Molecular Formula

C42H39O4P

Molecular Weight

638.7 g/mol

IUPAC Name

tris[4-(1-phenylethyl)phenyl] phosphate

InChI

InChI=1S/C42H39O4P/c1-31(34-13-7-4-8-14-34)37-19-25-40(26-20-37)44-47(43,45-41-27-21-38(22-28-41)32(2)35-15-9-5-10-16-35)46-42-29-23-39(24-30-42)33(3)36-17-11-6-12-18-36/h4-33H,1-3H3

InChI Key

LVNYEUXPFPQSNE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6

Other CAS No.

16960-08-0

Origin of Product

United States

Advanced Analytical Techniques for Characterization and Detection of Tris 4 1 Phenylethyl Phenyl Phosphate

Spectroscopic and Chromatographic Identification

The definitive identification of Tris[4-(1-phenylethyl)phenyl] phosphate (B84403) relies on a combination of chromatographic separation and spectroscopic detection. These methods provide information on the compound's molecular weight, structure, and functional groups, which collectively serve as a unique chemical fingerprint.

Mass spectrometry (MS), coupled with chromatography, is a powerful tool for the analysis of organophosphate esters. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation method typically depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of various organophosphate esters. sci-hub.se The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase. For Tris[4-(1-phenylethyl)phenyl] phosphate, GC-MS analysis would provide characteristic retention times and mass spectra. Electron Impact (EI) ionization typically generates a molecular ion peak corresponding to the compound's molecular weight (C₄₂H₃₉O₄P, 638.7 g/mol ) and a series of fragment ions that are indicative of its structure. nist.gov A primary fragmentation pathway for this molecule is the cleavage of the C-C bond between the chromone (B188151) and phenyl moieties, leading to the formation of characteristic benzyl (B1604629) and chromone fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suitable for large, non-volatile, or thermally labile molecules. LC-MS/MS, a tandem approach, offers enhanced selectivity and sensitivity for quantifying analytes in complex mixtures, such as extracts from food packaging materials. nih.govresearchgate.net Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. nih.gov

Liquid Chromatography-Orbitrap-Mass Spectrometry (LC-Orbitrap-MS) represents a significant advancement, utilizing a high-resolution mass analyzer. This technology provides highly accurate mass measurements, which facilitates the confident identification of compounds in non-targeted screening studies of environmental and material samples. nih.gov This is especially valuable for identifying previously unrecognized pollutants and their transformation products.

TechniqueIonization ModeTypical ApplicationAnticipated Fragment Ions for this compound (m/z)
GC-MSElectron Impact (EI)Analysis of volatile and semi-volatile OPEs in environmental samples.638 [M]⁺, 533 [M-C₈H₉]⁺, 105 [C₈H₉]⁺ (phenylethyl cation)
LC-MS/MSESI, APCIQuantification in material extracts and biological matrices. nih.govPrecursor Ion: 639 [M+H]⁺; Product ions would be specific to instrument tuning.
LC-Orbitrap-MSESINon-targeted screening and accurate mass determination in complex samples. nih.govHigh-resolution mass of parent and fragment ions for elemental composition confirmation.

While MS techniques are excellent for identification and quantification, NMR and IR spectroscopy provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methine (CH) proton of the phenylethyl group (appearing as a quartet), and the methyl (CH₃) protons (appearing as a doublet).

¹³C NMR: The carbon NMR would show distinct signals for each unique carbon atom in the aromatic rings, the phosphate-bound phenyl carbons, and the aliphatic carbons of the phenylethyl side chains.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphates, and would be expected to show a single resonance for the central phosphorus atom.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is available in the NIST Chemistry WebBook database. nist.gov Key absorption bands would include those corresponding to P=O stretching, P-O-C (aryl) stretching, C-H stretching and bending for both aromatic and aliphatic groups, and C=C stretching from the aromatic rings.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMRAromatic Protons (Ar-H)~7.0-8.0 ppm
Methine Proton (-CH-)~4.1 ppm (quartet)
Methyl Protons (-CH₃)~1.6 ppm (doublet)
³¹P NMRPhosphate (O=P(OAr)₃)Single resonance, characteristic for aryl phosphates
IR SpectroscopyP=O Stretch~1250-1300 cm⁻¹
P-O-C (Aryl) Stretch~1150-1200 cm⁻¹ and ~950-1050 cm⁻¹
C-H (Aromatic) Stretch~3000-3100 cm⁻¹

Quantitative Analysis in Complex Matrices for Research Purposes

For research purposes, determining the concentration of this compound in various samples is essential. This requires robust methods that can extract and quantify the analyte from complex matrices like environmental media and material extracts.

The analysis of organophosphate esters in environmental samples typically involves a multi-step process. For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analytes and remove interfering substances. For solid matrices like soil and sewage sludge, methods such as accelerated solvent extraction (ASE) or ultrasonic extraction are employed. researchgate.net Following extraction, a cleanup step is often necessary before instrumental analysis by GC-MS or LC-MS. sci-hub.seresearchgate.net While specific studies on this compound are not prevalent, methods developed for structurally similar compounds like tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) are applicable. For instance, TDTBPP has been detected in sediment, water, and air, with median concentrations of 527 ng/g, 3700 pg/L, and 149 pg/m³, respectively. researchgate.net

This compound's use as a plasticizer and flame retardant means it can be present in various polymers and consumer products. Analysis of these materials involves extracting the compound from the polymer matrix. This is often achieved by dissolving the material in a suitable solvent followed by precipitation of the polymer, or through solvent extraction of the additive from the solid material. For example, a method for a related compound, tris(nonylphenyl)phosphite, in multilayer laminates involves extraction with organic solvents followed by LC-MS/MS analysis. nih.govresearchgate.net Similarly, the antioxidant Irgafos 168 and its oxide, both organophosphorus compounds, were identified in extracts from commercial frozen vegetables, likely having migrated from plastic packaging. nih.gov

Methodological Advancements and Validation

The development of any quantitative analytical method requires rigorous validation to ensure its reliability. nih.gov Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov

For example, a validated GC-based method for another organophosphate, tris(chloroisopropyl)phosphate, in plasma demonstrated linearity with a correlation coefficient (r) of ≥ 0.99, good accuracy (inter-day relative error: ≤ ± -7.2%), and acceptable precision (inter-batch relative standard deviation: ≤27.5%). nih.gov The LOD and LOQ were approximately 0.9 ng/mL and 5 ng/mL, respectively. nih.gov Similar validation procedures are essential for methods developed for this compound. A validated method for isopropylated phenyl phosphates in air samples reported a mean recovery of 98.9% ± 6% and a relative LOQ of 0.050 mg/m³. publisso.deresearchgate.net

Advancements in the field focus on improving sensitivity, reducing sample preparation time, and enhancing the ability to detect a wider range of compounds simultaneously. The move from targeted analysis to non-targeted and suspect screening using high-resolution mass spectrometry (HRMS) is a significant trend, allowing for the discovery of novel and emerging environmental contaminants. nih.gov Furthermore, improving derivatization techniques, such as the methylation of phosphate groups, can enhance chromatographic performance and detection sensitivity in LC-MS analyses. nih.gov

Sample Preparation Techniques

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of detection. For organophosphate esters, including substituted triphenyl phosphates analogous to this compound, several techniques are employed.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized cleanup technique for purifying sample extracts. For compounds with aromatic structures, such as phenyl phosphates, sorbents with phenyl groups can offer enhanced retention through π-π interactions, providing a degree of selectivity. The choice of sorbent and elution solvents is critical and must be optimized for the specific analyte and matrix. For instance, in the analysis of isopropylated triphenyl phosphates in air samples, an optional SPE step can be used for purification of heavily contaminated extracts after initial solvent extraction publisso.de. The general steps in a reversed-phase SPE method, which would be a starting point for developing a protocol for this compound, are outlined in the table below.

StepReagent/ActionPurpose
Conditioning 1 mL MethanolTo wet the sorbent and activate the functional groups.
Equilibration 1 mL Deionized WaterTo prepare the sorbent for the aqueous sample.
Loading Pre-treated sampleThe sample is passed through the sorbent, and the analyte is retained.
Washing 1 mL 5% Methanol in DI WaterTo remove co-extracted interferences that are less strongly retained than the analyte.
Elution 1 mL MethanolTo desorb the analyte from the sorbent for collection and subsequent analysis.

This is a general starting method for a reversed-phase SPE and would require optimization for this compound.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. This method reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. For organophosphate esters in environmental matrices like soil and sediment, ASE has proven effective. A study on 13 different organophosphate esters in soil samples utilized ASE with a subsequent cleanup step, achieving good recoveries and low detection limits researchgate.net. The conditions for ASE, such as the choice of solvent, temperature, and pressure, must be carefully optimized. For example, a mixture of n-hexane and acetone (B3395972) has been used for the extraction of a range of organophosphate esters from soil. researchgate.net

Derivatization

While many modern analytical techniques can detect intact phosphate esters, derivatization is a chemical modification process that can be used to improve the chromatographic behavior or detectability of an analyte. For phosphate-containing compounds, derivatization is sometimes required, particularly for gas chromatography (GC) analysis, to increase volatility and thermal stability. However, for large molecules like this compound, liquid chromatography (LC) is often the preferred analytical technique, which may not require derivatization. For the analysis of other organophosphorus compounds, methods such as protein precipitation followed by liquid-liquid extraction have been used without a derivatization step, indicating that direct analysis is often feasible nih.gov.

Non-Target Screening Methodologies

Non-target screening (NTS) is a powerful approach used to identify a broad range of chemicals in a sample without pre-selecting specific analytes. This is particularly useful for identifying emerging contaminants or transformation products that are not part of routine monitoring programs. High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, is the primary tool for NTS.

The general workflow for non-target screening involves:

Sample analysis using a high-resolution instrument (e.g., LC-QTOF-MS or GC-Orbitrap-MS) to acquire full-scan mass spectra.

Data processing to detect features (peaks) in the chromatogram and extract their corresponding mass spectra.

Compound identification , which involves comparing the accurate mass and isotopic pattern of the detected features against chemical databases. Fragmentation data (MS/MS spectra) are then compared with spectral libraries or in-silico fragmentation tools to increase the confidence of identification.

While specific NTS studies focusing on this compound are not widely documented, the approach has been successfully applied to identify other organophosphate flame retardants, such as Tris(1-chloro-2-propyl) phosphate (TCIPP), in environmental samples au.dk. In a comprehensive NTS study of Arctic samples, various flame retardants were tentatively identified, showcasing the capability of this methodology to uncover a wide range of contaminants au.dk. The performance of an NTS method is often evaluated based on metrics such as accuracy, precision, selectivity, and sensitivity, with one study reporting values of 98.2%, 20.3%, 98.4%, and 71.1%, respectively, for their developed workflow nih.gov.

The key advantage of NTS is its retrospective nature; the acquired data can be re-examined for the presence of newly identified contaminants without the need for re-running the samples rsc.orgresearchgate.net. This makes it an invaluable tool for environmental monitoring and exposure assessment.

Evaluation of Green Analytical Chemistry Principles in Method Development

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and human health by minimizing the use of hazardous substances and reducing waste generation and energy consumption. mdpi.com The development of analytical methods for compounds like this compound provides an opportunity to incorporate these principles.

The core principles of Green Analytical Chemistry include:

Minimization of solvents and reagents: This can be achieved through the miniaturization of analytical devices and the use of solvent-free or solvent-minimized extraction techniques.

Use of safer chemicals: Replacing toxic organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids (e.g., CO2 in Supercritical Fluid Chromatography) is a key goal. mdpi.com

Reduction of energy consumption: Employing methods that operate at ambient temperature and pressure or using energy-efficient instruments contributes to a smaller environmental footprint.

Automation: Automating analytical processes can lead to more efficient use of resources and reduced waste.

In the context of analyzing this compound, applying GAC principles could involve:

Optimizing Solid Phase Extraction methods to use minimal amounts of less hazardous solvents.

Preferring Liquid Chromatography over Gas Chromatography to avoid the need for derivatization, which often requires additional reagents and energy.

Developing direct-injection methods where possible to eliminate extensive sample preparation steps.

Using assessment tools like the Analytical Eco-Scale, Green Analytical Procedure Index (GAPI), or AGREE metric to evaluate the greenness of the developed method. nih.gov

By consciously applying these principles, analytical chemists can develop methods that are not only scientifically sound but also environmentally responsible. chromatographyonline.comresearchgate.net

Biochemical Interactions and Biological Systems Research Involving Tris 4 1 Phenylethyl Phenyl Phosphate and Analogs

Molecular Mechanisms of Interaction

The molecular interactions of organophosphate esters are complex, extending beyond the classical mechanism of acetylcholinesterase inhibition associated with OP pesticides. For industrial OPEs like Tris[4-(1-phenylethyl)phenyl] phosphate (B84403) and its analogs, research points towards a wider range of molecular targets and mechanisms.

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.comresearchgate.net This inhibition leads to an accumulation of acetylcholine in synaptic clefts, causing overstimulation of cholinergic receptors and subsequent neurotoxicity. mdpi.comnih.govemdocs.net The process involves the phosphorylation of a serine residue at the catalytic site of the enzyme, forming a stable, often irreversible bond that inactivates the enzyme. mdpi.comnih.gov

While potent AChE inhibition is characteristic of OP insecticides, OPEs used as flame retardants and plasticizers, which are structurally more analogous to Tris[4-(1-phenylethyl)phenyl] phosphate, are generally considered weaker inhibitors of AChE. nih.gov However, their interactions with other enzymes are significant.

Table 1: Enzymes Inhibited by Related Organophosphate Analogs

Enzyme Target Inhibiting Organophosphate Class / Example Mechanism of Inhibition Key Consequence
Acetylcholinesterase (AChE) Organophosphate Pesticides Phosphorylation of catalytic serine residue mdpi.com Cholinergic neurotoxicity nih.gov
Butyrylcholinesterase (BuChE) Organophosphate Pesticides Phosphorylation of catalytic serine residue nih.gov Disruption of cholinergic signaling
Carboxylesterases (e.g., Ces1g) Aryl Phosphates (e.g., TPP) Phosphorylation of catalytic serine residue acs.org Altered lipid metabolism, hypertriglyceridemia acs.org

Beyond direct enzyme inhibition, organophosphate analogs can perturb various cellular signaling pathways. Acute exposure to certain OPEs can trigger a cascade of events beginning with the overstimulation of cholinergic and glutamatergic receptors. researchgate.net This can lead to excessive calcium (Ca²⁺) influx into cells, a condition known as calcium dyshomeostasis. mdpi.comnih.gov

Elevated intracellular calcium is a critical event that can activate numerous downstream signaling cascades, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the activation of proteases and nucleases that degrade cellular components, ultimately culminating in cell death. researchgate.netnih.gov

Furthermore, research on OPEs like Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) has identified specific pathway disturbances. Transcriptomic analysis revealed that TDCPP exposure can affect neuroinflammation signaling, sirtuin signaling, and cholesterol biosynthesis pathways. nih.gov Similarly, studies on Tris(2-chloroethyl) Phosphate (TCEP) in liver cells showed the upregulation and downregulation of key genes belonging to human cancer pathways, suggesting that these compounds can act as cancer-inducing agents by disrupting these genetic networks. mdpi.com

Functional Modulations in Biological Contexts

The molecular interactions of this compound and its analogs translate into significant functional changes at the cellular and systemic levels, including alterations in redox balance and the induction of stress responses.

While many organophosphates are known to induce oxidative stress, some phenolic compounds, including certain organophosphates, can exhibit antioxidant properties. nih.govmdpi.comfrontiersin.org Phenolic antioxidants typically function by donating a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating damaging chain reactions. mdpi.com The resulting phenoxy radical is often stabilized by resonance. mdpi.com

A common theme in the toxicology of many OPEs is the induction of cellular stress. nih.govresearchgate.nettaylorfrancis.com Oxidative stress is a frequently observed response, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. researchgate.netnih.gov This can lead to damage to lipids (lipid peroxidation), proteins, and DNA. nih.gov

Organophosphate exposure can trigger ROS production through mechanisms such as mitochondrial dysfunction and the activation of inflammatory pathways. mdpi.comresearchgate.net The overstimulation of certain neurotransmitter receptors, leading to calcium overload, is a key upstream event that contributes to mitochondrial stress and subsequent ROS generation. researchgate.net

In addition to oxidative stress, several OPEs have been shown to induce endoplasmic reticulum (ER) stress. nih.gov The ER is critical for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the unfolded protein response (UPR). While initially a protective mechanism, prolonged or severe ER stress can lead to apoptosis.

Metabolic changes are also a documented consequence of exposure to some organophosphates. As mentioned, inhibition of carboxylesterases by compounds like TPP can lead to hypertriglyceridemia, indicating a direct impact on lipid metabolism. acs.org Furthermore, studies with TDCPP have shown alterations in cholesterol biosynthesis pathways. nih.gov

Table 2: Cellular Responses Induced by Related Organophosphate Analogs

Cellular Response Inducing Organophosphate Class / Example Underlying Mechanism Reference
Oxidative Stress Various OPEs Mitochondrial dysfunction, inflammation, Ca²⁺ overload leading to ROS production. researchgate.netnih.gov
Endoplasmic Reticulum (ER) Stress Aryl-, Halogenated-, Alkyl-OPEs Accumulation of unfolded/misfolded proteins. nih.gov
Apoptosis (Cell Death) TCEP, TDCPP Triggered by severe oxidative stress, ER stress, and DNA damage. mdpi.comnih.gov
Altered Gene Expression TCEP, TDCPP Disruption of signaling pathways (e.g., cancer, neuroinflammation). nih.govmdpi.com
Metabolic Changes (e.g., Dyslipidemia) TPP Inhibition of metabolic enzymes like carboxylesterases. acs.org

Applications in Biological Systems as Research Tools

The specific and often potent interactions of organophosphates with enzymes have made them valuable tools in biochemical research. Their ability to inhibit serine hydrolases has been used to identify and characterize the active sites of these enzymes. nih.govresearchgate.net By studying the kinetics and structural basis of inhibition by different OPEs, researchers can gain insights into the catalytic mechanisms and transition states of enzyme-catalyzed reactions. nih.gov

Furthermore, because OPEs can reliably induce specific cellular stress responses like oxidative and ER stress, they can be used as chemical inducers in experimental models. nih.gov Researchers can employ these compounds to study the cellular signaling pathways involved in stress responses, cellular defense mechanisms, and the progression to cell death. This allows for a controlled investigation of complex biological processes that are relevant to a wide range of diseases, from neurodegeneration to cancer.

Development of Biosensors and Bioconjugates using PEGylated Derivatives

Currently, there is a lack of publicly available research detailing the development and application of PEGylated derivatives of this compound for the creation of biosensors and bioconjugates. Extensive searches of scientific literature did not yield specific studies on this particular application for this compound or its closely related analogs.

Excipient Functionality Research in Pharmaceutical Formulations (e.g., solubility, stability enhancement)

There is limited specific research available in the public domain on the use of this compound as a pharmaceutical excipient to enhance the solubility or stability of drug formulations. While triaryl phosphates, as a broader class of chemical compounds, have been investigated for various industrial applications, their specific functionality as pharmaceutical excipients for drug delivery is not well-documented in scientific literature. For instance, some triaryl phosphates have been patented for use as plasticizers in polyvinyl chloride resins and as hydraulic fluids, but these applications are distinct from their potential role in pharmaceutical preparations. google.com Research into other organophosphorus compounds, such as Tris(2,4-di-tert-butylphenyl)phosphate, has focused on their natural occurrence and antioxidant properties rather than their utility as pharmaceutical excipients. nih.gov

Design and Evaluation of Backbone-Modified Oligonucleotides for Gene Silencing

Research into analogs of this compound has shown significant promise in the field of gene silencing, particularly in the design of backbone-modified small interfering RNAs (siRNAs). The natural phosphodiester backbone of RNA is susceptible to degradation by nucleases and its negative charge can impede cellular uptake. nih.gov To address these challenges, researchers have synthesized siRNAs with a neutral phenylethyl phosphotriester backbone, a close structural analog to the phenylethylphenyl phosphate moiety. nih.gov

Furthermore, the introduction of phenylethyl phosphate modifications at the 3′-end of siRNAs has been shown to confer enhanced resistance to nuclease degradation. nih.gov This increased stability is a critical factor for the therapeutic potential of siRNAs, as it can prolong their activity in biological systems. nih.gov In addition to improved stability, these backbone modifications have also been found to influence siRNA strand selection, a key aspect of minimizing off-target effects. nih.gov By strategically placing the phenylethyl phosphate modifications on the passenger strand, researchers were able to enhance the desired guide strand-mediated gene silencing. nih.gov

More recent research has also explored the incorporation of hydrophobic phosphate triester linkages, including aromatic derivatives, at key positions within the sense strand of siRNAs to assess their potential for carrier-free gene silencing. nih.gov

The following table summarizes the gene-silencing potency of various siRNAs with phenylethyl phosphotriester backbone modifications.

Table 1: Gene-Silencing Potency of Phenylethyl Phosphate-Modified siRNAs

siRNA Construct Modification IC50 (pM)
Wild-type siRNA None 5.0
siRNA 1 Two internal phenylethyl phosphate modifications 66.9
siRNA 2 3'-end phenylethyl phosphate modification 3.5
siRNA 3 3'-end phenylethyl phosphate modification 22.9
siRNA 4 3'-end phenylethyl phosphate modification Not specified
siRNA 5 3'-end phenylethyl phosphate modification Not specified

Data sourced from research on neutral phosphate triester backbone-modified siRNAs. nih.gov

Regulatory Science and Research on Assessment Methodologies for Organophosphate Esters

Methodologies for Environmental Hazard and Exposure Assessment

A comprehensive environmental assessment of any chemical substance hinges on robust methodologies to characterize its potential hazards and the extent of environmental and human exposure. For novel compounds like Tris[4-(1-phenylethyl)phenyl] phosphate (B84403), specific experimental data on environmental fate, transport, and ecotoxicity are largely absent from the public scientific literature. Therefore, assessment methodologies must often rely on predictive models and data from structurally similar compounds, known as analogues.

Environmental hazard assessment for an OPE would typically involve evaluating its persistence, bioaccumulation potential, and toxicity (PBT criteria). Persistence is assessed through degradation studies (hydrolysis, photolysis, and biodegradation) in various environmental compartments like water, soil, and sediment. Bioaccumulation is often initially screened using the octanol-water partition coefficient (Log Kow) and then confirmed with experimental bioconcentration factor (BCF) studies in aquatic organisms. Ecotoxicity is determined through standardized tests on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish).

Exposure assessment for novel OPEs involves identifying sources of release, pathways of environmental transport, and routes of human and ecological exposure. Given their use as additive flame retardants, OPEs can be released from consumer products into indoor environments, leading to human exposure through dust ingestion, inhalation, and dermal contact. Methodologies for assessing this exposure include environmental monitoring (measuring concentrations in indoor air and dust), biomonitoring (measuring parent compounds or their metabolites in human matrices like urine, blood, or nails), and modeling to estimate daily intake levels. For data-poor substances like TEPP, initial assessments often rely on estimated physicochemical properties to predict their environmental behavior.

Table 1: Predicted Physicochemical Properties of Tris[4-(1-phenylethyl)phenyl] phosphate (Note: These are predicted values and have not been experimentally verified in publicly available literature.)

Property Predicted Value Significance for Environmental Assessment
Molecular Formula C42H39O4P Basic identifier for the chemical structure.
Molecular Weight 638.73 g/mol Influences physical state and transport properties.
Boiling Point 680.1°C at 760 mmHg Low volatility suggests it is unlikely to be found in the gas phase.
Density 1.165 g/cm³ Affects distribution in aquatic environments.
Vapor Pressure 1.39E-17 mmHg at 25°C Extremely low vapor pressure indicates it will exist primarily in condensed phases (dust, sediment).

Development and Application of New Approach Methodologies (NAMs) for Chemical Safety Evaluation

In the absence of traditional animal toxicity data for compounds like this compound, New Approach Methodologies (NAMs) are critical for providing timely and resource-efficient safety evaluations. Current time information in Washington, DC, US. NAMs encompass a range of non-animal testing strategies, including in vitro assays, in silico computational modeling, and high-throughput screening (HTS). Current time information in Washington, DC, US.

In vitro Methods: These methods use human or animal cells grown in a laboratory to assess the potential for a chemical to cause adverse cellular effects. For OPEs, in vitro studies have been used to evaluate various toxicological endpoints, including cytotoxicity (cell death), genotoxicity (DNA damage), neurotoxicity, and endocrine disruption. Current time information in Washington, DC, US.emerald.com For example, human cell-based developmental neurotoxicity (DNT) in vitro batteries have been used to assess the hazard of several OPEs. emerald.comwaterworld.com Such assays can help prioritize chemicals for further investigation and provide mechanistic insights into their toxicity.

In silico Tools: Computational toxicology utilizes computer models to predict the toxicity of chemicals based on their structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach, relating chemical structure to biological activity. nih.gov For OPEs, QSAR models have been developed to predict properties like bioconcentration factor and toxicity to aquatic organisms. nih.gov Molecular docking studies can predict the binding affinity of OPEs to specific biological targets, such as nuclear receptors, which is crucial for assessing their potential as endocrine disruptors. wikipedia.org These in silico methods are particularly valuable for screening large numbers of data-poor chemicals. mdpi.comnih.gov

High-Throughput Screening (HTS): HTS technologies allow for the rapid testing of thousands of chemicals across a wide range of biological assays. bohrium.com This approach can efficiently screen novel OPEs for potential bioactivity, helping to identify potential hazards early in the development process. For instance, HTS using zebrafish embryos has been employed to evaluate the cardiotoxic effects of a range of OPEs, revealing that aryl-substituted OPEs tend to exhibit more potent effects. scirp.org

Read-Across and Grouping: This approach involves using data from well-studied "source" chemicals to predict the properties of a structurally similar, data-poor "target" chemical. itrcweb.org Given the vast number of OPEs, grouping them into categories based on chemical structure (e.g., alkyl, chlorinated, aryl) and mechanism of action is a pragmatic approach. itrcweb.org For a novel aryl-OPE like TEPP, data from other aryl phosphates like triphenyl phosphate (TPP) or isopropylated triphenyl phosphates could potentially be used for a read-across assessment, provided a scientifically robust justification for the analogy is made. itrcweb.org The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) to ensure the consistency and reliability of such approaches. itrcweb.org

Table 2: Examples of New Approach Methodologies (NAMs) Applied to Organophosphate Esters (OPEs)

NAM Type Example Application for OPEs Reference Compound(s) Key Findings
In vitro Cytotoxicity Assay Evaluation of mitochondrial activity and cell counts in human cells. Isopropylated triphenyl phosphate (IPPP), Triphenyl phosphate (TPhP) IPPP showed the highest cytotoxicity, while TPhP exhibited the least toxicity among the tested OPEs. Current time information in Washington, DC, US.
In vitro Neurotoxicity Battery Assessment of effects on human neural progenitor cell proliferation, migration, and differentiation. Various OPEs (e.g., TCEP, TDCPP, TPHP) Several OPEs were found to interfere with key neurodevelopmental processes, highlighting potential DNT hazards. emerald.comwaterworld.com
High-Throughput Zebrafish Screening Characterization of cardiovascular developmental toxicity. Triphenyl phosphate (TPHP), Tris(3,5-dimethylphenyl) phosphate (TXP) Aryl-substituted OPEs demonstrated significantly more potent cardiotoxic effects compared to alkyl- or halogenated OPEs. scirp.org

Identification of Research Data Gaps and Information Needs for Regulatory Science

The case of this compound exemplifies the significant challenge that data-poor chemicals pose to regulatory science. The primary and most critical data gap is the near-complete absence of empirical data on its environmental fate, exposure, and toxicological profile in the public domain. This lack of information hinders the ability of regulatory agencies to conduct robust risk assessments and make informed decisions about the safety of its use. riskmate.uk

Key information needs for a comprehensive assessment of novel OPEs like TEPP include:

Physicochemical Properties: Experimentally determined values for water solubility, vapor pressure, and Log Kow are fundamental for predicting environmental behavior.

Environmental Fate and Transport: Data on rates of hydrolysis, photolysis, and biodegradation are needed to assess persistence. Information on partitioning in soil and sediment is also crucial.

Exposure Data: There is a need for analytical methods to detect novel OPEs in various environmental media (air, dust, water) and in human tissues to understand exposure levels and pathways. acs.org

Toxicological Data: A baseline toxicological dataset is required, covering acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and specific endpoints of concern for OPEs, such as neurotoxicity and endocrine disruption.

Metabolism Data: Understanding how the substance is metabolized is key to identifying potentially more toxic metabolites and selecting appropriate biomarkers for exposure.

Addressing these data gaps is essential for moving beyond predictive assessments to more definitive risk characterizations. For emerging contaminants, there is often a lag between their introduction into commerce and the generation of sufficient scientific data for a full safety evaluation. This highlights the need for proactive research strategies and improved frameworks for prioritizing and testing data-poor chemicals. oup.com

Research and Development of Safer Chemical Alternatives

The concerns over the potential health and environmental effects of some OPEs have spurred significant research into the development of safer, more sustainable flame retardant alternatives. nih.gov The goal is to move beyond "regrettable substitutions," where one hazardous chemical is replaced by another with similar or unknown hazards. nih.gov The principles of green chemistry and benign design are central to this effort. researchgate.net

Key areas of research and development include:

Bio-based Flame Retardants: These are derived from renewable resources such as lignin, chitosan, phytic acid, or other plant-based materials. emerald.comrroij.commdpi.comrsc.org Many of these materials function by promoting the formation of a protective char layer during combustion, which insulates the underlying material. rroij.com Their advantages include sustainability, biodegradability, and often lower toxicity. mdpi.comornl.gov

Reactive Flame Retardants: Unlike additive flame retardants which are physically mixed into a polymer, reactive flame retardants are chemically bound (copolymerized) into the polymer backbone. wikipedia.org This covalent bonding significantly reduces their potential to leach out of the product over its lifecycle, thereby minimizing environmental release and human exposure. wikipedia.org

Polymer-Bound and Nanomaterial-Based Flame Retardants: This approach involves attaching flame retardant molecules to larger polymers or nanoparticles. This increases their molecular size and reduces their mobility and bioavailability. Nanomaterials like nanoclays can also enhance flame retardancy by promoting char formation and creating a barrier effect. emerald.com

Intumescent Systems: These flame retardants work by swelling when exposed to heat, forming a thick, insulating char layer. emerald.com They are often based on synergistic combinations of phosphorus, nitrogen, and carbon-containing compounds and are considered an environmentally friendly alternative to halogenated flame retardants. emerald.com

Silicone-Based Flame Retardants: These compounds form a stable, insulating layer of silica (B1680970) (SiO₂) on the surface of a burning material, which acts as a thermal shield and barrier to flammable gases. mdpi.comnih.gov They are known for their low smoke production and low toxicity. nih.gov

The development of these alternatives requires a holistic assessment that considers not only flame retardant efficacy but also lifecycle impacts, from synthesis and manufacturing to use and end-of-life disposal.

Policy Implications for Chemical Management Research

The proliferation of data-poor emerging contaminants like novel OPEs has significant implications for chemical management policy and the research that underpins it. It highlights the limitations of traditional chemical-by-chemical risk assessment frameworks, which are often too slow and resource-intensive to keep pace with chemical innovation.

This situation calls for a shift towards more proactive and efficient chemical management strategies:

Enhanced Information Requirements: Policies could require manufacturers to provide a baseline dataset on hazard and exposure potential before a new chemical is introduced to the market in high volumes. This would help prevent the widespread use of chemicals for which little to no safety information exists.

Class-Based Approaches: Regulating chemicals as a class or group, rather than individually, can be a more efficient way to manage risks from structurally similar compounds. chemlinked.com.cn For aromatic brominated flame retardants, for example, a general concern has been identified due to their potential PBT properties, leading to proposals for broad restrictions. chemlinked.com.cn This approach can help avoid regrettable substitutions within the same chemical class.

Integration of NAMs into Regulatory Frameworks: There is a need for clear regulatory acceptance and standardized guidelines for the use of NAMs in risk assessment. oup.com This includes developing frameworks for how data from in vitro, in silico, and HTS assays can be used to fulfill information requirements and support regulatory decision-making, especially for data-poor substances. oup.com

Adoption of the "Essential-Use" Concept: This policy approach posits that chemicals of concern should only be used where they are essential for health, safety, or the functioning of society, and where no safer alternatives are available. nih.gov This can help prioritize efforts to phase out the most problematic uses of hazardous substances.

Improved Transparency and Data Sharing: Greater transparency in chemical formulations of products and public access to safety data are crucial. nih.govresponsiblebusiness.org Platforms for sharing chemical use and hazard information can facilitate more rapid assessment and better-informed decision-making by regulators, industry, and the public. responsiblebusiness.org

Ultimately, the challenges posed by compounds like this compound underscore the need for a paradigm shift in chemical management, moving towards a system that is more predictive, precautionary, and efficient in protecting human health and the environment from the risks of emerging chemical contaminants. waterworld.comcongress.gov

Q & A

Q. What advanced spectroscopic techniques can elucidate interaction mechanisms between this compound and biomolecules?

  • Methodological Answer : Employ time-resolved fluorescence spectroscopy to study binding kinetics with serum albumin. Complement with molecular docking simulations (AutoDock Vina) to identify preferred binding sites and affinity values (ΔG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.